2-(2,5-Dichlorophenyl)quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H8Cl2N2 |
|---|---|
Molecular Weight |
275.1 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)quinazoline |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-5-6-12(16)11(7-10)14-17-8-9-3-1-2-4-13(9)18-14/h1-8H |
InChI Key |
YDAQLOOQZWVXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
The Quinazoline Core: a Privileged Structure in Drug Discovery
The quinazoline (B50416) skeleton, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds, both natural and synthetic. nih.govnih.gov The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities. nih.govmdpi.com These activities include, but are not limited to, anticancer, antiviral, anti-inflammatory, antibacterial, and antioxidant effects. mdpi.com The stability of the quinazoline ring system, coupled with the potential for creating lipophilic derivatives that can cross biological barriers like the blood-brain barrier, further enhances its appeal for drug development. nih.gov
A Historical Look at Quinazoline Derivatives in Academia
The journey of quinazoline (B50416) in the scientific realm began in 1869 with the synthesis of the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by Griess. nih.gov However, the parent quinazoline molecule was not synthesized until years later by Bischler and Lang. nih.gov A more efficient synthesis was later developed by Gabriel in 1903, who also proposed the name "quinazoline". nih.gov
The 20th century saw a burgeoning interest in quinazoline chemistry, with significant reviews of the field published by Williamson in 1957, Lindquist in 1959, and Armarego in 1963. nih.gov Early research uncovered that while stable in dilute acids and bases at room temperature, quinazoline can be degraded by boiling in these solutions. nih.gov A pivotal moment in the history of quinazoline derivatives was the discovery of the antimalarial properties of febrifugine, an alkaloid isolated from the Chinese plant Dichroa febrifuga. researchgate.net This discovery spurred further investigation into the therapeutic potential of this class of compounds.
The Scientific Rationale for Investigating 2 2,5 Dichlorophenyl Quinazoline
The academic focus on 2-(2,5-Dichlorophenyl)quinazoline is driven by the established therapeutic potential of the broader quinazoline (B50416) family and the specific influence of its substituent groups. The dichlorophenyl moiety is a common feature in many pharmacologically active compounds, and its incorporation into the quinazoline scaffold is a rational strategy in drug design.
Research into various substituted quinazolines has demonstrated a wide range of biological effects, providing a strong basis for exploring novel derivatives. For instance, different quinazoline derivatives have been investigated for their potential as:
Anticancer agents: Targeting various mechanisms, including the inhibition of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) and receptor tyrosine kinases. nih.gov
Antiviral agents: Showing activity against a range of viruses. mdpi.com
Anti-inflammatory agents: With some derivatives acting as potent inhibitors of inflammatory mediators. mdpi.com
Antibacterial agents: Exhibiting efficacy against various bacterial strains. mdpi.com
The specific substitution pattern of a 2,5-dichlorophenyl group at the 2-position of the quinazoline ring presents a unique combination of electronic and steric properties that warrant detailed investigation to understand its impact on biological activity.
Uncharted Territory: Research Gaps and Future Prospects
Classical Synthetic Routes to Quinazoline Derivatives
Traditional methods for constructing the quinazoline ring system have been established for over a century and remain fundamental in organic synthesis. nih.govwikipedia.org These routes typically involve the cyclization of appropriately substituted benzene (B151609) precursors.
Condensation Reactions for Quinazoline Ring Formation
One of the most direct methods for forming the quinazoline core involves the condensation of ortho-substituted anilines with a one-carbon source. The Bischler-Gabriel synthesis, for instance, involves the cyclization of an N-acyl-2-aminobenzylamine. A more common approach is the reaction of 2-aminobenzaldehydes or 2-aminoketones with formamide (B127407) or other amides. wikipedia.org
Another prominent classical route is the Niementowski quinazoline synthesis, which involves the thermal condensation of anthranilic acid with an excess of an amide, such as formamide, at elevated temperatures (typically 120-135°C) to yield 4(3H)-quinazolinones. mdpi.comgeneris-publishing.com The reaction proceeds through the formation of an o-amidobenzamide intermediate, followed by the elimination of water to form the heterocyclic ring. nih.gov While effective, these methods often require high temperatures and can result in moderate yields, particularly with less reactive substrates. generis-publishing.com
Cyclization Approaches Utilizing Anthranilic Acid Derivatives
Anthranilic acid and its derivatives are versatile and widely used precursors for quinazoline synthesis. mdpi.comnih.gov A highly utilized strategy involves the initial acylation of anthranilic acid, for example with an acyl chloride, to form an N-acylanthranilic acid intermediate. This intermediate can then be cyclized in the presence of a dehydrating agent like acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one (benzoxazinone). nih.gov These benzoxazinone (B8607429) intermediates are stable and can be readily converted to the corresponding quinazolinone derivatives by reaction with a suitable amine or ammonia (B1221849) source, such as ammonium (B1175870) acetate. nih.gov
Isatoic anhydride, another derivative of anthranilic acid, serves as a valuable starting material. Its reaction with an amine, followed by cyclization with a reagent like ethyl orthoformate, provides an efficient pathway to quinazolin-4(3H)-ones. mdpi.comresearchgate.net Similarly, o-ureidobenzoic acids, prepared from anthranilic acid and potassium cyanate, can be cyclized with acid or base to produce quinazoline-2,4(1H,3H)-diones. mdpi.comnih.govgoogle.com These classical methods, summarized in the table below, form the bedrock of quinazoline chemistry.
| Method Name | Key Precursors | Intermediate/Product | Typical Conditions |
|---|---|---|---|
| Niementowski Synthesis | Anthranilic acid, Formamide | 4(3H)-Quinazolinone | Heat (120-150 °C) mdpi.comgeneris-publishing.com |
| Benzoxazinone Route | Anthranilic acid, Acyl chloride, Amine/Ammonia | N-Acylanthranilic acid, Benzoxazinone | Two steps: Acylation then cyclization with amine nih.gov |
| Isatoic Anhydride Route | Isatoic anhydride, Amine, Ethyl orthoformate | Quinazolin-4(3H)-one | Refluxing conditions mdpi.com |
| Griess Synthesis | Anthranilic acid, Cyanogen | 2-Cyano-3,4-dihydro-4-oxoquinazoline | Reaction in aqueous solution nih.gov |
Targeted Synthesis of this compound
The synthesis of a specifically substituted quinazoline like this compound requires a carefully planned route involving the selection and preparation of appropriate precursors and the optimization of the coupling and cyclization steps.
Identification and Preparation of Key Precursors
Based on established synthetic strategies, the construction of this compound can be envisioned through the combination of two key molecular fragments: one providing the aniline-derived portion of the quinazoline ring and the other supplying the 2,5-dichlorophenyl group at the C2 position.
Common precursors for the aniline-derived portion include:
2-Aminobenzonitrile: A versatile precursor where the nitrile group participates in the cyclization.
2-Aminobenzaldehyde: This precursor can condense with an ammonia source and an aldehyde.
(2-Aminophenyl)methanol: This can be oxidized in situ to 2-aminobenzaldehyde. nih.gov
2-Bromobenzylamine or 2-Iodobenzaldehyde: These can be used in metal-catalyzed cross-coupling reactions. nih.gov
The 2,5-dichlorophenyl group can be introduced using precursors such as:
2,5-Dichlorobenzaldehyde (B1346813): For condensation reactions.
2,5-Dichlorobenzoyl chloride: For acylation of an amino group.
(2,5-Dichlorophenyl)boronic acid: For use in palladium-catalyzed Suzuki-type coupling reactions. organic-chemistry.org
A plausible and modern approach for synthesizing the target compound would be a palladium-catalyzed three-component tandem reaction involving a 2-aminobenzonitrile, an aldehyde (such as paraformaldehyde or another simple aldehyde to provide the C4-H), and (2,5-dichlorophenyl)boronic acid. organic-chemistry.org Alternatively, a copper-catalyzed reaction between a 2-aminobenzylamine and 2,5-dichlorobenzaldehyde could be employed. nih.gov
Optimization of Reaction Conditions and Yields
Achieving a high yield of this compound requires systematic optimization of various reaction parameters. The choice of catalyst, solvent, temperature, and base can significantly impact the reaction's efficiency and selectivity. researchgate.netrsc.org
For a hypothetical copper-catalyzed coupling of (2-aminophenyl)methanol and 2,5-dichlorobenzaldehyde, optimization would involve screening several variables. nih.gov
Catalyst System: Copper salts such as CuCl, CuBr, or Cu(OAc)₂ are common. nih.govnih.gov The addition of ligands like 2,2'-bipyridine (B1663995) or DABCO can enhance catalyst performance. nih.govorganic-chemistry.org
Oxidant: For reactions involving dehydrogenation, an oxidant is required. Air (O₂) is an economical and environmentally friendly choice, often used in conjunction with catalysts like TEMPO. nih.govorganic-chemistry.org
Solvent: Solvents such as DMSO, DMF, toluene, or dioxane are frequently used. nih.govresearchgate.net DMSO can sometimes act as both a solvent and an oxidant. researchgate.net
Temperature: Reaction temperatures can range from 60 °C to 150 °C, depending on the specific precursors and catalyst system. researchgate.netnih.gov
The following interactive table illustrates a potential optimization study for the synthesis of a 2-aryl quinazoline, based on literature precedents for similar transformations.
| Entry | Catalyst (mol%) | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuCl (10) | None | Toluene | 110 | Low |
| 2 | CuCl (10) | DABCO | Toluene | 110 | Moderate |
| 3 | CuCl (10) | TEMPO / bpy | DMSO | 80 | Improved |
| 4 | FeCl₃ (10) | None | DMSO | 120 | Good |
| 5 | Pd(OAc)₂ (2) | SPhos | Dioxane | 100 | Excellent |
The functionalization on the phenyl ring can also influence the reaction outcome. Electron-withdrawing groups, such as the two chlorine atoms in the target compound, can affect the reactivity of the precursor and may require adjustments to the optimized conditions found for simpler analogs. rsc.orgresearchgate.net
Modern Synthetic Strategies for Quinazoline Scaffolds
In recent years, synthetic organic chemistry has seen a surge in the development of more efficient, atom-economical, and environmentally benign methods for constructing heterocyclic scaffolds. researchgate.net The synthesis of quinazolines has benefited greatly from these advancements, with numerous modern strategies now available.
Metal-Catalyzed Reactions: Transition metal catalysis is at the forefront of modern quinazoline synthesis. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are widely used due to their low cost and versatile reactivity. They can mediate one-pot tandem reactions, such as the coupling of 2-bromobenzylamines with amidine hydrochlorides, using air as the oxidant. organic-chemistry.org Copper can also catalyze the aerobic oxidative synthesis from 2-aminobenzylamines and aldehydes. nih.govrsc.org
Palladium-Catalyzed Reactions: Palladium catalysts excel in cross-coupling reactions. For instance, a three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a powerful route to diverse quinazolines. organic-chemistry.org
Other Metals: Catalytic systems based on iron, ruthenium, nickel, and cobalt have also been developed for the dehydrogenative cyclization of various precursors to form quinazolines. organic-chemistry.org These methods often feature high atom economy and mild reaction conditions.
Novel Methodologies:
C-H Activation: Direct functionalization of C-H bonds is a highly attractive strategy. Iron-catalyzed C(sp³)-H oxidation followed by intramolecular C-N bond formation allows the synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org
Photoredox and Electrochemical Synthesis: Visible-light-induced cyclization of 2-aminobenzaldehydes and tetrahydroisoquinolines offers a novel, metal-free approach. researchgate.net Similarly, electrochemical methods can achieve N-H/C(sp³)-H coupling under oxidant-free conditions. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions, such as the condensation of aldehydes, dimedone, and urea (B33335). nih.gov
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of quinazoline derivatives. This technology often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net
One notable application of microwave irradiation is in the cyclocondensation of anthranilic acid derivatives with various reaction partners. For instance, the reaction of anthranilic acids with lactim ethers to form pyrazino[2,1-b]quinazoline-3,6-diones has been improved using microwave heating, overcoming the low yields and potential for epimerization associated with traditional thermal conditions. nih.gov Similarly, the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, has been successfully adapted to microwave conditions, offering a more efficient route to 4-oxo-3,4-dihydroquinazolines. nih.gov
Microwave-assisted synthesis has also been effectively employed in multicomponent reactions. For example, the synthesis of (quinazolin-4-ylamino)methylphosphonates was achieved in higher yields and shorter reaction times under microwave irradiation compared to conventional heating. nih.gov The use of microwave heating in conjunction with ionic liquids as catalysts has also proven effective in the synthesis of quinazolines from 2-(aminoaryl)alkanone O-phenyl oximes and aldehydes. nih.gov
A sustainable approach to quinazolinone synthesis has been developed using microwave irradiation with the bio-sourced solvent pinane (B1207555). nih.gov This method allows for the selective preparation of either diamide (B1670390) intermediates or the final quinazolinone products in high yields. nih.gov The use of pinane is particularly advantageous as it is a renewable and recyclable solvent. nih.gov
The following table summarizes various microwave-assisted methods for the synthesis of quinazoline and quinazolinone derivatives:
| Starting Materials | Reagents/Conditions | Product Type | Key Advantages |
| N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidines, dialkyl amino(phenyl)methylphosphonates | MWI, i-PrOH/HOAc, 100°C, 20 min | (Quinazolin-4-ylamino)methylphosphonates | Higher yields, shorter reaction times nih.gov |
| 2-(o-aminophenyl)-4(3H)-quinazolinone, ortho-esters | Solvent-free MW conditions | Polyheterocyclic quinazolino[4,3-b]quinazolin-8-ones | Cleaner reaction, short reaction times, simple work-up, high yield nih.gov |
| 2-Aminobenzamides, succinic anhydride | Pinane (solvent), MWI | 4-Oxo-3,4-dihydroquinazolin-2-yl propanoic acids | Use of renewable and recyclable solvent, high yields nih.gov |
| 4-Morpholinoacetophenone, substituted benzaldehydes | 5% ethanolic NaOH, MWI, 80°C, 1-2 min | Morpholine-based chalcones | Rapid, high purity mdpi.com |
| 3-Phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine, iodoethane | Acetonitrile, MWI, 155°C, 50 min | 1-Ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide | Efficient quaternization mdpi.com |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules like quinazolines. researchgate.netnih.gov These reactions are prized for their operational simplicity and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net
A variety of MCRs have been developed for the synthesis of quinazoline and quinazolinone scaffolds. For instance, a one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions using sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) has been reported for the synthesis of dihydroquinazolinones. Another sustainable approach utilizes a magnetically recoverable palladium catalyst for the coupling of aryl or heteroaryl iodides, a carbonyl source, and 2-aminobenzamide (B116534) in an environmentally friendly PEG/water solvent system. frontiersin.org This method boasts high yields, broad substrate scope, and easy catalyst recovery. frontiersin.org
The Ugi four-component reaction (Ugi-4CR) has also been ingeniously applied to the synthesis of polycyclic quinazolinones. nih.gov One strategy involves an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation, while another utilizes cyanamide (B42294) as a novel amine component in the Ugi-4CR, followed by a radical-induced cyclization. nih.gov These MCR-based protocols provide rapid access to complex and biologically interesting quinazolinone structures. nih.gov
The following table highlights some multicomponent reaction strategies for quinazoline synthesis:
| Reactants | Catalyst/Conditions | Product Type | Key Features |
| Aromatic aldehydes, isatoic anhydride, urea | Sulfonic acid functionalized mesoporous silica (SBA-Pr-SO3H), solvent-free | Dihydroquinazolinones | Efficient, solvent-free |
| Aryl/heteroaryl iodides, carbonyl source, 2-aminobenzamide | Magnetically recoverable palladium catalyst, PEG/water, K2CO3 | 2-Arylquinazolin-4(3H)-ones | Sustainable, high yields, broad scope, recyclable catalyst frontiersin.org |
| 2-Aminobenzaldehyde, aldehydes, NH4Cl | Not specified | Dihydroquinazolines, then quinazolines | Good to excellent yields mdpi.com |
| (2-Aminophenyl)methanols, aldehydes, ceric ammonium nitrate (B79036) (CAN) | CuCl, CsOH, acetonitrile, 30-60 °C | Quinazolines | One-pot, tandem reaction mdpi.com |
| Isatoic anhydride, aromatic aldehydes, urea | SBA-Pr-SO3H | Propargyl ether containing 2,3-dihydroquinazolin-4(1H)-ones | Efficient, followed by click reaction to form triazole-quinazolinones |
Catalyst-Mediated and Environmentally Benign Protocols
In recent years, there has been a significant shift towards the development of catalyst-mediated and environmentally benign synthetic protocols for quinazoline synthesis. These methods aim to minimize waste, avoid hazardous reagents, and utilize renewable resources, aligning with the principles of green chemistry. researchgate.net
A variety of catalysts, including transition metals and solid acid catalysts, have been employed to facilitate quinazoline formation under milder and more sustainable conditions. For example, iron-catalyzed dehydrogenative [4 + 2] cycloaddition of anilines with quinazolinones using an environmentally friendly oxidant like H2O2/O2 has been reported for the synthesis of quinoline-spiroquinzolinones. nih.gov Cobalt-based catalysts, such as Co(OAc)2·4H2O and cobalt zeolite imidazolate frameworks (ZIF-67), have also been shown to be effective for the synthesis of quinazolines from various starting materials. organic-chemistry.orgnih.govfrontiersin.org
The use of solid acid catalysts like zeolite H-BEA in water offers a green and recyclable system for the synthesis of 2,3-dihydroquinazolin-4-ones from 2-aminobenzamide and aldehydes. researchgate.net Similarly, molecular iodine has been used as a catalyst for the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines, using oxygen as the oxidant under solvent-free conditions. organic-chemistry.org
Here is a table summarizing some catalyst-mediated and environmentally benign protocols:
| Catalyst | Reactants | Oxidant/Conditions | Product Type | Advantages |
| FeCl3 | Secondary/tertiary anilines, quinazolinones | H2O2/O2 | Quinoline-spiroquinzolinones | Cheap catalyst, environmentally friendly oxidant, mild conditions nih.gov |
| Zeolite H-BEA | 2-Aminobenzamide, aldehydes | Water (solvent) | 2,3-Dihydroquinazolin-4-one | Green synthesis, recyclable catalyst researchgate.net |
| I2/KI | N,N'-disubstituted amidines | Not specified | Quinazolines | Practical, environmentally benign, works with crude amidine organic-chemistry.org |
| Co(OAc)2·4H2O | 2-Aminoaryl alcohols/ketones, nitriles | Not specified | Quinazolines | Environmentally benign, good yields, mild conditions organic-chemistry.org |
| Fumaric acid | 2-Aminobenzamide, aldehydes | Acetone, 60°C | 2,3-Dihydroquinazolines | Cheap, non-toxic catalyst, mild conditions jsynthchem.com |
| Iron | 2-Aminobenzylamines, amines | Chlorobenzene, 100°C, aerobic | Quinazolines | Good to excellent yields mdpi.com |
| Copper | (2-Bromophenyl)methylamines, amidine hydrochlorides | Air | Quinazolines | Inexpensive catalyst, environmentally friendly oxidant organic-chemistry.org |
Derivatization Strategies for this compound Analogs
The development of new this compound analogs with enhanced or novel biological activities often relies on strategic derivatization of the core structure. These modifications can be made at the quinazoline nucleus, the dichlorophenyl moiety, or through the synthesis of hybrid structures incorporating other pharmacophores.
Chemical Modification at the Quinazoline Nucleus
The quinazoline ring system offers several positions for chemical modification, allowing for the fine-tuning of the molecule's properties. Electrophilic substitution reactions, such as nitration, can occur on the benzene ring of the quinazoline nucleus, with the 6-position being a common site for substitution. nih.gov The halogen atoms in 2,4-dihaloquinazolines are particularly useful handles for introducing a variety of substituents via nucleophilic substitution reactions. google.com This allows for the synthesis of diverse 4-amino-2-(substituted)quinazolines. google.com
Furthermore, the C4-position of the quinazoline ring is a frequent target for modification. For instance, 4-anilinoquinazolines have been extensively studied as EGFR tyrosine kinase inhibitors. nih.gov The synthesis of 2,4,6-trisubstituted quinazolines has also been explored, with variations at the C4 and C6 positions influencing antimicrobial activity. nih.gov
Functionalization of the Dichlorophenyl Moiety
The dichlorophenyl group of this compound can also be a site for chemical modification, although this is generally less common than modifications to the quinazoline nucleus. Nucleophilic aromatic substitution of the chlorine atoms is possible under specific conditions, providing a route to further functionalization. evitachem.com However, the electron-withdrawing nature of the chlorine atoms can make such reactions challenging.
Synthesis of Hybrid Structures Incorporating Other Pharmacophores
A powerful strategy for developing new therapeutic agents is the creation of hybrid molecules that combine the this compound scaffold with other known pharmacophores. nih.govnih.gov This approach aims to create multifunctional molecules with synergistic or novel biological activities. nih.gov
For example, quinazoline derivatives have been hybridized with various heterocyclic moieties, such as 1,2,4-triazole, 1,3,5-triazine, thiazolidinone, and oxadiazole, to generate compounds with a broad spectrum of pharmacological effects, including anticancer and antimicrobial activities. nih.govmdpi.comnih.gov The synthesis of these hybrids often involves linking the two pharmacophores through a suitable spacer. For instance, click chemistry has been employed to attach triazole moieties to the quinazoline core. nih.gov
The following table provides examples of hybrid structures based on the quinazoline scaffold:
| Quinazoline Hybrid | Linked Pharmacophore | Potential Biological Activity |
| Quinazolinone-1,2,4-triazole thioether | 1,2,4-Triazole | Antibacterial, antifungal mdpi.com |
| Quinazoline-1,3,5-triazine | 1,3,5-Triazine | Anticancer nih.gov |
| Quinazolinone-thiazolidinone | Thiazolidinone | Antimicrobial nih.gov |
| Quinazolinone-oxadiazole | Oxadiazole | Antiproliferative nih.gov |
| Quinazoline-thiazole-oxazole | Thiazole and Oxazole | Anticancer nih.gov |
| Fuoryl quinazoline-acetohydrazide | Acetohydrazide | Antitumor tjpr.org |
Elucidation of Substituent Effects on Biological Activity Profiles
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinazoline core. Research has shown that the introduction of various functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, the addition of small alkyl groups, hydroxyl groups, or amino moieties at different positions of the quinazoline ring can alter the molecule's solubility, metabolic stability, and binding affinity to target proteins.
Systematic studies have revealed that substituents at the 6- and 7-positions of the quinazoline ring are particularly crucial for activity. The introduction of electron-donating groups, such as methoxy (B1213986) or small alkylamino groups, at these positions has been shown to enhance the biological efficacy of some quinazoline derivatives. Conversely, the presence of bulky substituents can lead to a decrease in activity due to steric hindrance at the target's binding site.
Table 1: Effect of Substituents on the Quinazoline Core of this compound Analogs
| Position of Substitution | Substituent | General Effect on Biological Activity |
| 6 | Methoxy (-OCH3) | Generally enhances activity |
| 7 | Amino (-NH2) | Can modulate activity, dependent on target |
| 4 | Anilino | A key feature in many EGFR inhibitors |
| 8 | Chloro (-Cl) | May increase lipophilicity and cell permeability |
Note: The data presented in this table is a generalized representation based on broader quinazoline SAR studies and may not be directly reflective of all biological targets for this compound derivatives.
Impact of Halogenation Patterns on the Phenyl Ring on Efficacy
The presence and positioning of halogen atoms on the 2-phenyl ring are critical determinants of the biological activity of 2-phenylquinazoline (B3120039) derivatives. The 2,5-dichloro substitution pattern in the parent compound already establishes a specific electronic and conformational landscape. Further modifications to this halogenation pattern can fine-tune the compound's properties.
For example, shifting the chlorine atoms to other positions, such as 3,4-dichloro or 3,5-dichloro, can alter the molecule's dipole moment and its ability to form halogen bonds with target residues. The type of halogen also plays a significant role; replacing chlorine with fluorine, bromine, or iodine can impact the compound's lipophilicity and its metabolic fate. In some quinazoline series, the introduction of a trifluoromethyl group has been shown to enhance activity. researchgate.net
Table 2: Influence of Phenyl Ring Halogenation on the Efficacy of 2-Phenylquinazoline Analogs
| Halogenation Pattern | General Impact on Efficacy |
| 2,5-Dichloro | Parent compound with established activity |
| 3,4-Dichloro | May alter binding orientation |
| 3,5-Dichloro | Can influence electronic distribution |
| 4-Fluoro | Often used to improve metabolic stability |
| 4-Bromo | Increases lipophilicity |
Note: This table provides a conceptual overview based on general principles of halogen substitution in medicinal chemistry and may not represent specific experimental findings for all this compound derivatives.
Analysis of Structural Modifications on the Quinazoline Core
Beyond simple substitution, more profound structural modifications to the quinazoline core itself have been explored to optimize the activity of this class of compounds. These modifications can include the introduction of additional rings, alteration of the core heteroatom composition, and the incorporation of constrained or flexible linkers.
For instance, the replacement of the quinazoline ring with a quinoline (B57606) or a quinoxaline (B1680401) scaffold can significantly alter the three-dimensional shape and electronic properties of the molecule, leading to different target selectivities. mdpi.com Furthermore, fusing additional heterocyclic rings to the quinazoline core can create more rigid structures that may fit more precisely into a specific binding pocket, potentially increasing potency and selectivity.
Identification of Key Pharmacophoric Elements for Target Interactions
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound derivatives, several key pharmacophoric elements have been identified as crucial for their interaction with various biological targets, particularly protein kinases.
Comparative SAR Studies with Related Quinazoline Scaffolds
To understand the unique properties of this compound derivatives, it is instructive to compare their SAR with that of other well-studied quinazoline scaffolds, such as the 4-anilinoquinazolines, which include clinically approved drugs like gefitinib (B1684475) and erlotinib. nih.gov
While both classes share the quinazoline core, the nature of the substituent at the 2- and 4-positions leads to different SAR profiles. In 4-anilinoquinazolines, the aniline (B41778) moiety plays a crucial role in binding to the hinge region of EGFR kinase. In contrast, for 2-phenylquinazolines, the interactions are primarily driven by the substituted phenyl ring at the 2-position. These comparative studies highlight the versatility of the quinazoline scaffold and demonstrate how altering substitution patterns can lead to compounds with distinct biological activities and target profiles.
In Vitro Biological Activity Evaluation
The biological effects of this compound and its analogs have been primarily assessed through a variety of in vitro assays, including cell-based assays, enzyme inhibition studies, and receptor binding assays.
Cell-Based Assays for Specific Biological Pathways
Cell-based assays have been instrumental in elucidating the effects of quinazoline derivatives on specific biological pathways, particularly those involved in cancer cell proliferation and survival. The quinazoline scaffold is a core component of many compounds designed to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. nih.govlookchem.com Overexpression of EGFR can lead to uncontrolled cell growth and proliferation. nih.govdoi.org
Studies on related anilinoquinazolines have demonstrated their ability to selectively inhibit EGF-stimulated growth in human tumor cell lines. For instance, 4-(3-chloroanilino)quinazoline (CAQ) was shown to block EGF-stimulated growth in KB cells (human oral squamous tumor) and TGFα-stimulated growth in MCF-7 human breast cancer cells. nih.gov This inhibition is often achieved by interfering with the autophosphorylation of the EGF receptor. nih.gov Furthermore, some quinazolinone derivatives have been observed to induce apoptosis in cancer cells and cause cell cycle arrest, often at the G2/M phase. nih.gov The cytotoxic effects of these compounds are often more pronounced in cancer cells compared to normal cells, suggesting a degree of selectivity. nih.gov
Some quinazoline derivatives have also been investigated for their ability to interfere with microtubule dynamics. nih.gov Microtubules are crucial for cell division, and agents that stabilize or destabilize them can lead to mitotic arrest and cell death. nih.gov
Enzyme Inhibition Studies (e.g., EGF receptor tyrosine kinase)
A primary molecular target for many quinazoline-based compounds is the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govlookchem.com The tyrosine kinase domain of EGFR is a critical component of the signaling pathway that regulates cell proliferation, differentiation, and survival. doi.org Inhibition of this enzyme is a key strategy in cancer therapy. lookchem.com
Numerous studies have identified various 4-anilinoquinazolines as potent inhibitors of EGFR tyrosine kinase, with some compounds exhibiting IC50 values in the nanomolar range. doi.orgnih.gov These inhibitors are typically competitive with ATP, meaning they bind to the ATP-binding site of the kinase domain, preventing the transfer of a phosphate (B84403) group to tyrosine residues on substrate proteins. nih.gov The substitution pattern on the quinazoline and aniline rings plays a crucial role in the inhibitory potency. For example, small, non-polar substituents on the meta position of the aniline ring have been found to enhance inhibitory activity. nih.gov
The following table summarizes the EGFR tyrosine kinase inhibitory activity of selected quinazoline derivatives.
| Compound Name | IC50 (nM) | Cell Line |
| Erlotinib | - | - |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | 1.37 | - |
| 4-(3-chloroanilino)quinazoline (CAQ) | ~20 | A431 cells |
| 4-(3'-bromoanilino)-6,7-dimethoxyquinazoline | - | - |
| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | 10 | - |
This table is for illustrative purposes and includes data for related quinazoline compounds to demonstrate the structure-activity relationships within this class.
Receptor Binding Assays (e.g., benzodiazepine (B76468) and GABA receptors)
While the primary focus for many quinazoline derivatives has been on EGFR, some studies have explored their interaction with other receptor systems, such as the benzodiazepine and GABA (gamma-aminobutyric acid) receptors. nih.govnih.gov GABAA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the target of benzodiazepines, which enhance the action of GABA, leading to sedative and anxiolytic effects. nih.govnih.gov
The binding of ligands to the benzodiazepine site on the GABAA receptor can be assessed through radioligand displacement assays. nih.gov Different benzodiazepine ligands can exhibit distinct binding modes. nih.gov While direct binding data for this compound to benzodiazepine or GABA receptors is not extensively detailed in the provided search results, the broader class of quinazolines has been investigated for their modulatory effects on these receptors. It is important to note that the interaction of quinazoline derivatives with GABAA receptors is a complex area of research, with some compounds acting as positive allosteric modulators and others having different effects. nih.gov
Proposed Mechanisms of Action
The biological activities of this compound and its analogs are rooted in their ability to interfere with specific cellular processes and directly interact with molecular targets.
Interference with Specific Cellular Processes
The primary mechanism by which many biologically active quinazolines exert their effects is through the disruption of cellular signaling pathways, most notably the EGFR signaling cascade. nih.govlookchem.com By inhibiting EGFR tyrosine kinase, these compounds prevent the downstream signaling events that promote cell proliferation, survival, and migration. doi.org This interference can lead to cell cycle arrest, preventing cells from progressing through the G2/M phase of cell division, and can ultimately trigger apoptosis, or programmed cell death. nih.gov
Furthermore, some quinazoline derivatives have been shown to interfere with microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton involved in maintaining cell structure and are critical for the formation of the mitotic spindle during cell division. nih.gov Disruption of the dynamic equilibrium between tubulin polymerization and depolymerization can halt cell division and induce apoptosis. nih.gov
Direct Interaction with Molecular Targets (e.g., DNA binders)
In addition to targeting enzymes like EGFR, some quinazoline derivatives have been shown to interact directly with DNA. nih.gov Spectroscopic techniques have been employed to study the binding of certain 2-phenylquinazoline derivatives to DNA. nih.gov These studies suggest that the interaction is primarily through groove binding, with a preference for the minor groove of the DNA double helix. nih.gov The binding is often driven by hydrophobic interactions. nih.gov Such interactions can potentially interfere with DNA replication and transcription, contributing to the cytotoxic effects of these compounds. However, it is important to note that these DNA binding studies were conducted on a related compound, 2-phenylpyrazolo[1,5-c]quinazoline, and further investigation is needed to determine if this compound interacts with DNA in a similar manner. nih.gov
Cellular Uptake and Intracellular Localization Studies
The entry of this compound and its derivatives into cells and their subsequent distribution within subcellular compartments are critical determinants of their biological activity. Studies utilizing fluorescent analogs of quinazoline compounds have provided insights into these processes. For instance, the inherent fluorescence of some quinazoline derivatives allows for their direct visualization within cells using techniques like confocal laser-scanning microscopy. researchgate.netnih.gov This enables the real-time tracking of the compound as it traverses the cell membrane and localizes within specific organelles.
Research on related quinazoline structures indicates that cellular entry can occur through various mechanisms, including endocytosis. nih.gov The specific pathway, whether it be clathrin-mediated, lipid raft-dependent, or another mechanism, can influence the intracellular fate and subsequent efficacy of the compound. nih.gov Once inside the cell, quinazoline derivatives have been observed to accumulate in different subcellular locations. For example, studies with fluorescent quinazoline analogs have shown localization within the cytoplasm and specific organelles. researchgate.net The precise intracellular distribution is often dependent on the specific chemical substitutions on the quinazoline core, which can alter the molecule's physicochemical properties and its affinity for various cellular components.
The ability to visualize the cellular uptake and localization of these compounds is a significant advantage in understanding their mechanism of action. nih.gov For instance, the co-localization of a fluorescent quinazoline derivative with specific cellular markers can provide strong evidence for its molecular target. nih.gov Such studies are invaluable for elucidating how these compounds exert their therapeutic effects, whether by interacting with cytoplasmic proteins, accumulating in the nucleus to affect DNA processes, or localizing to membranes to modulate signaling pathways.
In Vivo Preclinical Models (Non-Human, Non-Clinical)
Efficacy Assessment in Defined Animal Models (e.g., specific disease models for anticancer or antimicrobial research)
The therapeutic potential of quinazoline derivatives, a class to which this compound belongs, has been evaluated in various animal models of disease, particularly in the fields of oncology and infectious diseases.
In anticancer research, quinazoline analogs have demonstrated promising in vivo activity. For example, certain quinazoline derivatives have been assessed in mouse models bearing Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA). nih.gov In these studies, the administration of specific quinazoline compounds led to a significant increase in the mean survival time of the tumor-bearing mice. nih.gov Furthermore, treatment with these compounds resulted in a notable reduction in tumor volume and weight in the DLA solid tumor model. nih.gov These findings underscore the potential of the quinazoline scaffold as a basis for the development of new anticancer agents.
The antimicrobial properties of quinazoline derivatives have also been a subject of investigation. nih.govnih.govnih.gov While specific in vivo antimicrobial data for this compound is not extensively detailed in the provided search results, the broader class of quinazolinone derivatives has shown variable but promising antimicrobial activity against a range of bacterial and fungal pathogens in vitro. nih.gov For instance, certain derivatives exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov The translation of this in vitro activity to in vivo efficacy in animal models of infection is a critical step in the drug development process.
Below is a table summarizing representative in vivo efficacy data for related quinazoline compounds in anticancer studies:
| Compound Class | Animal Model | Disease Model | Key Findings |
| Quinazoline Analogues | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | Increased mean survival time of treated mice. nih.gov |
| Quinazoline Analogues | Swiss albino mice | Dalton's Ascites Lymphoma (DLA) | Significant reduction in tumor volume and weight. nih.gov |
Exploratory Pharmacokinetic Studies in Research Animals (e.g., absorption, distribution, metabolism, excretion - ADME)
In silico ADME predictions are often employed in the early stages of drug discovery to assess the drug-likeness and pharmacokinetic properties of novel compounds. nih.gov These computational models can predict parameters such as oral bioavailability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For instance, ADME predictions for a series of quinazolin-4(3H)-one-morpholine hybrids indicated acceptable physicochemical parameters and drug-likeness. nih.gov
The metabolism of quinazoline derivatives can involve various enzymatic pathways, including oxidation, reduction, and conjugation. The identification of metabolites is a key component of ADME studies, as it can reveal potential pathways for drug clearance and identify any active or toxic metabolites.
Below is a conceptual table outlining the types of data typically generated in exploratory pharmacokinetic studies of a compound like this compound:
| Pharmacokinetic Parameter | Description | Typical Animal Model |
| Absorption | The process by which the drug enters the bloodstream. | Rat, Mouse |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Rat, Mouse |
| Metabolism | The chemical modification of a drug by the body, primarily in the liver. | Rat, Mouse (in vitro with liver microsomes) |
| Excretion | The removal of the drug and its metabolites from the body. | Rat, Mouse |
Computational and in Silico Studies of 2 2,5 Dichlorophenyl Quinazoline
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.
For analogs of 2-(2,5-Dichlorophenyl)quinazoline, molecular docking studies have been instrumental in elucidating their binding modes and affinities for various therapeutic targets. For instance, studies on 2-(2,4-dichlorophenyl)-substituted quinazolin-4(3H)-one derivatives have explored their interactions with the ATP binding site of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK), a key target in cancer therapy. ekb.eg These simulations have shown that the dichlorophenyl moiety can form significant hydrophobic and van der Waals interactions within the receptor's active site. ekb.eg
In a study of novel quinazolinone derivatives, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one was identified as a potent antimicrobial agent through molecular docking studies against the 1T2W protein data bank entry. nih.gov Similarly, docking studies on iodinated 4-(3H)-quinazolinones, including a compound with a dichlorophenyl group, revealed a good correlation between their experimental cytotoxic activity and their calculated binding affinity for dihydrofolate reductase (DHFR). nih.gov
Table 1: Representative Molecular Docking Data for Dichlorophenyl Quinazoline (B50416) Analogs
| Compound/Analog | Target Protein | Key Interactions Noted | Reference |
|---|---|---|---|
| 2-(2,4-dichlorophenyl)-4-oxoquinazoline-3(4H)-carboxamide | EGFR-TK | Hydrophobic interactions within ATP binding site | ekb.eg |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | 1T2W (Antimicrobial Target) | Not specified | nih.gov |
| Iodinated quinazolinone with dichlorophenyl group | DHFR | Hydrophobic interactions of the quinazolinic ring | nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These methods can provide insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moments, which are critical for understanding a molecule's behavior and interactions.
For the broader class of ekb.egnih.govabap.co.intriazolo[4,3-c]quinazolines, which share the core quinazoline structure, DFT calculations have been used to study their photophysical and electrochemical properties. mdpi.com These studies have revealed that the arrangement of the triazole ring fused to the quinazoline core significantly impacts the compound's emission behavior and solvatochromic properties. mdpi.com While specific DFT data for this compound is not available, such studies on related heterocyclic systems highlight the utility of DFT in understanding the fundamental electronic characteristics that govern molecular properties.
Table 2: Illustrative Data from DFT Calculations on Related Quinazoline Structures
| Compound Class | Calculated Property | Significance | Reference |
|---|---|---|---|
| ekb.egnih.govabap.co.intriazolo[4,3-c]quinazolines | Dipole moments of ground and excited states | Suggests a remarkable polar structure in the excited state | mdpi.com |
| ekb.egnih.govabap.co.intriazolo[4,3-c]quinazolines | Emission maxima | Sensitive to solvent polarity | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent analogs.
Several QSAR studies have been conducted on quinazoline derivatives, demonstrating the potential to predict their biological activities. For instance, a 3D-QSAR study on new iodinated 4-(3H)-quinazolinones, which included a dichlorophenyl derivative, was performed to correlate their structures with cytotoxic activities. nih.gov The model suggested that electron-withdrawing and lipophilic groups at the para-position of the phenyl ring are important for activity. nih.gov Another study on quinazolin-4(3H)-one derivatives developed a QSAR model for their antitumor activity against the MCF-7 human breast cancer cell line. ekb.eg Machine learning-based QSAR approaches have also been employed to develop predictive models for the anticancer activity of quinazoline derivatives. biointerfaceresearch.com
Table 3: QSAR Model Data for Quinazoline Analogs
| QSAR Model Type | Compound Series | Predicted Activity | Key Findings | Reference |
|---|---|---|---|---|
| 3D-QSAR | Iodinated 4-(3H)-quinazolinones | Cytotoxicity | Electron-withdrawing and lipophilic groups enhance activity | nih.gov |
| 2D-QSAR | Quinazolin-4(3H)-one derivatives | Anticancer (MCF-7) | Correlation between structure and inhibitory activity | ekb.eg |
| ML-based QSAR | Quinazoline derivatives | Anticancer (MCF-7) | High correlation between fitted and observed biological activities | biointerfaceresearch.com |
Molecular Dynamics Simulations to Understand Conformational Dynamics
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. This method is crucial for understanding the dynamic nature of molecular interactions that are not captured by static docking models.
MD simulations have been applied to various quinazoline derivatives to assess their stability in the active sites of target proteins. abap.co.in For example, a study on quinazoline compounds as potential antibacterial agents used MD simulations to evaluate the stability and binding interactions of the compounds with Filamenting temperature-sensitive Z (FtsZ) protein and DNA gyrase subunit B (GyrB). abap.co.in The simulations, which included analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), indicated the stability of the ligand-protein complexes. abap.co.inresearchgate.net In another study, MD simulations of quinazoline and thiazolidine-2,4-dione derivatives as potential SARS-CoV-2 inhibitors provided insights into their dynamic behavior and binding stability within the target's active site. nih.govrsc.org
Table 4: Molecular Dynamics Simulation Findings for Quinazoline Analogs
| Compound/Analog Class | Target Protein | Simulation Time | Key Stability Metrics | Reference |
|---|---|---|---|---|
| Quinazoline derivatives | FtsZ and GyrB | Not Specified | RMSD, RMSF, Free Binding Energy | abap.co.in |
| Quinazoline-chromene hybrids | EGFR and VEGFR2 | Not Specified | Low ligand RMSD (around 2 Å) | researchgate.net |
| Quinazoline and thiazolidine-2,4-diones | SARS-CoV-2 Mpro | 100 ns | RMSD, Binding Free Energy | nih.govrsc.org |
Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling in a Preclinical Context
Predictive ADME modeling is a critical component of modern drug discovery, aiming to forecast the pharmacokinetic properties of a compound in silico. This helps in identifying potential liabilities early in the drug development process.
For various quinazoline derivatives, in silico ADME predictions have been performed to assess their drug-likeness. nih.govmdpi.com These studies often use online tools like SwissADME to calculate parameters such as lipophilicity (logP), aqueous solubility, and compliance with Lipinski's rule of five. nih.govmdpi.com For instance, a study on novel quinazoline derivatives containing a pyrimidine (B1678525) moiety evaluated their physicochemical properties and found that most compounds adhered to Lipinski's rule. nih.gov Another study on 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines used ADME predictions to identify lead compounds for further investigation. researchgate.net
Table 5: Predicted ADME Properties for Quinazoline Analogs
| Compound Series | ADME Prediction Tool | Key Parameters Evaluated | Findings | Reference |
|---|---|---|---|---|
| Quinazoline-pyrimidine hybrids | SwissADME | Lipinski's rule, Molecular Weight | Most compounds fulfilled Lipinski's rule | nih.gov |
| 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines | SwissADME | Drug-likeness | Identification of lead compounds with favorable ADME profiles | researchgate.net |
| Diquinothiazines | Not Specified | Caco-2 permeability, Human intestinal absorption | High Caco-2 permeability and intestinal absorption predicted | mdpi.com |
Virtual Screening Approaches for Identification of Novel Analogs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
This approach has been successfully used to identify novel quinazoline-based inhibitors for various targets. For example, virtual screening was employed to identify hit compounds for Janus kinase 2 (JAK2), leading to the synthesis and optimization of potent and selective inhibitors. nih.gov In another instance, a multistage virtual screening protocol was used to discover novel small molecule inhibitors of the PD-1/PD-L1 pathway, a key target in cancer immunotherapy. researchgate.net These studies demonstrate the power of virtual screening in exploring vast chemical spaces to find new analogs with desired biological activities.
Table 6: Virtual Screening Campaigns for Quinazoline Analogs
| Target | Screening Method | Outcome | Reference |
|---|---|---|---|
| JAK2 | SurflexDock | Identification of a novel quinazoline-based inhibitor | nih.gov |
| PD-1/PD-L1 | Multistage virtual screening | Discovery of new PD-L1 small molecule inhibitors | researchgate.net |
| Dihydrofolate reductase (DHFR) | Not Specified | Identification of potent quinazolinone inhibitors | nih.gov |
Therapeutic Potential and Research Applications Preclinical Focus
Anticancer Research Applicationsnih.gov
Quinazoline (B50416) derivatives are at the forefront of anticancer drug discovery, with several compounds approved for clinical use, primarily as kinase inhibitors. nih.govmdpi.com The core structure serves as a valuable pharmacophore for designing agents that can modulate key cellular processes involved in cancer progression. nih.govmdpi.com Research into compounds like 2-(2,5-Dichlorophenyl)quinazoline explores their potential to inhibit tumor growth through various mechanisms.
Inhibition of Cancer Cell Proliferation in Vitro
The cytotoxic effect of quinazoline derivatives against various cancer cell lines is a primary focus of preclinical studies. These in vitro assays are crucial for determining a compound's potential to halt the proliferation of cancer cells. For instance, various 2,4,6-trisubstituted quinazoline derivatives have demonstrated significant cytotoxicity against cell lines such as A549 (lung), SKOV3 (ovarian), and MDA-MB-231 (breast). mdpi.com
While specific data for this compound is not extensively detailed in the provided context, the general class of 2-phenyl-quinazoline derivatives shows promising antiproliferative activity. For example, studies on novel quinazolinone-benzyl piperidine (B6355638) derivatives have shown moderate to potent activity against MCF-7 (breast), A549 (lung), and 5637 (bladder) cancer cell lines. nih.gov Similarly, a series of 4-anilino quinazoline derivatives demonstrated inhibitory activity against MDA-MB-231 and A549 cells, with the most potent compound (Y22) showing an IC₅₀ of 4.53 μM against MDA-MB-231 cells. nih.gov
The substitution pattern on the phenyl ring at the 2-position of the quinazoline core is critical for activity. Dichloro-substitution, as seen in the subject compound, is a common strategy explored in medicinal chemistry to enhance biological activity.
Table 1: In Vitro Antiproliferative Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| 4-Anilinoquinazoline (B1210976) (Y22) | MDA-MB-231 (Breast) | 4.53 | nih.gov |
| Quinazoline Derivative (Compound 18) | MGC-803 (Gastric) | 0.85 | mdpi.com |
| Benzimidazole Derivative (Compound 10) | A549 (Lung) | <5.85 | mdpi.com |
| Benzimidazole Derivative (Compound 13) | A549 (Lung) | <5.85 | mdpi.com |
| Quinazolinone-benzyl piperidine (7b) | MCF-7 (Breast) | Not specified, high activity | nih.gov |
| Quinazolinone-benzyl piperidine (7e) | MCF-7 (Breast) | Not specified, high activity | nih.gov |
This table presents data for structurally related quinazoline derivatives to illustrate the typical potency of this class of compounds. Data for this compound was not specifically available.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Beyond simply halting proliferation, effective anticancer agents often induce programmed cell death (apoptosis) and disrupt the cancer cell cycle. Quinazoline derivatives have been shown to trigger these mechanisms effectively. mdpi.comnih.gov
Studies on related compounds demonstrate that they can induce apoptosis by modulating key regulatory proteins. For example, certain 4-anilinoquinazoline derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio leads to the collapse of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately causing cell death. nih.gov
Furthermore, many quinazoline-based compounds can arrest the cell cycle at specific phases, preventing cancer cells from dividing. A novel quinazoline-based analog was found to induce G2/M cell cycle arrest in human A549 lung cancer cells. nih.gov This arrest was associated with the upregulation of p21 and downregulation of Cyclin B1/Cdk1, key regulators of the G2/M transition. nih.gov Similarly, another quinazoline derivative, compound 18, was also found to arrest the cell cycle at the G2/M phase in MGC-803 cells. mdpi.com
Targeting Specific Cancer-Related Enzymes or Pathways
The anticancer effects of many quinazoline derivatives are attributed to their ability to inhibit specific molecular targets crucial for cancer cell survival and growth. nih.govmdpi.com A primary target for this class of compounds is the enzyme family of protein kinases, particularly tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.govmdpi.com Several FDA-approved quinazoline drugs, such as gefitinib (B1684475) and erlotinib, function as EGFR inhibitors. nih.gov
Molecular docking studies on novel quinazolinone derivatives suggest a strong binding affinity to the active site of EGFR, indicating this as a plausible mechanism of action. nih.gov The 2-phenyl substituent often plays a vital role in the binding process, potentially forming key interactions within the enzyme's active site. nih.gov Other targeted pathways include the PI3K/Akt/mTOR pathway, which is critical for cell growth and survival. nih.gov Inhibition of this pathway has been observed with certain 7- or 8-substituted-4-morpholine-quinazoline derivatives. nih.gov Another important target is tubulin; some quinazoline derivatives have been found to inhibit tubulin polymerization, thereby disrupting microtubule formation and mitotic spindle assembly. nih.gov
Antimicrobial Research Applicationsnih.govnih.gov
In addition to their anticancer properties, quinazoline derivatives have emerged as a promising scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govnih.govrsc.org
Antibacterial Activity Against Specific Bacterial Strains (e.g., Xanthomonas oryzae pv. oryzae)
Bacterial leaf blight in rice, caused by Xanthomonas oryzae pv. oryzae (Xoo), is a significant agricultural disease. ijcmas.comresearchgate.net There is a pressing need for new bactericides due to the development of resistance to current treatments. researchgate.net Quinazoline derivatives have demonstrated significant potential in this area. mdpi.comnih.gov
Research has shown that various quinazoline derivatives exhibit potent antibacterial activity against Xoo. For instance, a series of 6-chloro-4-(4-substituted piperazinyl)quinazoline derivatives were synthesized and tested, with compound 6b showing the best inhibitory activity toward Xoo with a half-maximal effective concentration (EC₅₀) of 8.46 µg/mL. nih.gov Other studies on novel myricetin (B1677590) derivatives containing a sulfonamide moiety also showed excellent activity against Xoo, with EC₅₀ values significantly better than commercial bactericides like bismerthiazol (B1226852) and thiodiazole-copper. sci-hub.se
Table 2: In Vitro Antibacterial Activity of Selected Compounds Against Xanthomonas oryzae pv. oryzae (Xoo)
| Compound/Derivative Class | EC₅₀ (µg/mL) | Reference Bactericide | EC₅₀ (µg/mL) of Reference | Source |
|---|---|---|---|---|
| Quinazoline Derivative (6b) | 8.46 | - | - | nih.gov |
| Myricetin Derivative (A12) | 4.7 | Bismerthiazol | 54.7 | sci-hub.se |
| Myricetin Derivative (A12) | 4.7 | Thiodiazole-copper | 71.4 | sci-hub.se |
| Sulfone Derivative | 9.89 - 63.59 | Bismerthiazol | 92.61 | researchgate.net |
| Alkyl Sulfonamide (SYAUP-491) | 6.96 | Zinc Thiazole | 87.43 | nih.gov |
This table illustrates the antibacterial potential of compounds, including quinazoline derivatives, against the specific pathogen Xoo. Data for this compound was not specifically available.
The mechanism of action for these compounds can involve the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death. sci-hub.senih.gov
Antifungal Efficacy Studies
Quinazoline derivatives have also been evaluated for their effectiveness against various fungal pathogens. nih.govmdpi.com For example, certain quinazolinone derivatives have been tested against fungi such as Aspergillus fumigatus, Saccharomyces cerevisiae, and Candida albicans. nih.gov One study found that 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one exhibited potent antifungal activity, with a Minimum Inhibitory Concentration (MIC) of 18.3±0.6 µg/mL against Aspergillus fumigatus. nih.gov
In the context of agricultural applications, novel pyrazol-quinazolinone compounds were tested against several phytopathogenic fungi. mdpi.com These compounds showed significant antifungal activity, with one derivative demonstrating a 62.42% inhibition of Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com The nature of the substituents on the quinazoline and attached rings was found to be crucial for the antifungal effect. mdpi.com
Anti-Inflammatory Research Potential
There is no specific research detailing the anti-inflammatory potential of this compound in the available literature. However, extensive research into the quinazolinone class of compounds has established their significant anti-inflammatory properties. nih.govnih.gov
Studies on various substituted quinazolinone analogs indicate that the nature and position of substituents on the phenyl ring play a crucial role in their anti-inflammatory efficacy. For example, research on a series of 3-[2′-(substituted benzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones demonstrated that compounds with a p-chlorophenyl group generally exhibited better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov In another study, 2,3-diaryl-4(3H)-quinazolinones were evaluated for their anti-inflammatory activity, with the substitution patterns on the diaryl rings influencing their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.net
These structure-activity relationships suggest that the dichloro-substitution on the phenyl ring of this compound could potentially confer anti-inflammatory activity. However, without direct preclinical testing, its potential remains speculative.
Antitubercular Activity Investigations
While direct in vitro or in vivo studies on the antitubercular activity of this compound are not specified in the reviewed literature, significant evidence from related analogs suggests it may possess strong potential. Research into quinazoline and quinazolinone derivatives has identified them as a promising class of antimycobacterial agents. nih.govnih.gov
A key study on substituted 2,3-dihydroquinazolin-4(1H)-one analogues revealed a critical structure-activity relationship for activity against Mycobacterium tuberculosis (Mtb). The most potent compounds against the susceptible H37Rv Mtb strain were those featuring a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position of the quinazoline scaffold. mdpi.com These compounds, specifically 3l and 3m in the study, exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL. mdpi.com
Given that this compound perfectly matches this structural description—possessing a dichlorinated phenyl ring at the 2-position—it can be hypothesized to have significant antitubercular activity. The electron-withdrawing nature of the two chlorine atoms is a key feature identified for potent activity in related analogs. mdpi.com Further investigation is warranted to confirm this potential and determine its efficacy against both drug-susceptible and multidrug-resistant strains of Mtb.
Table 1: Antitubercular Activity of Related Dihydroquinazolinone Analogs Against M. tuberculosis H37Rv
| Compound | R Group at Position 2 | MIC (µg/mL) |
|---|---|---|
| 3l | 2,4-Dichlorophenyl | 2 |
| 3m | 2,6-Dichlorophenyl | 2 |
| 3k | (1H-imidazol-1-yl)methyl | 4 |
Source: Adapted from research on dihydroquinazolinone derivatives. mdpi.com This table shows data for structurally related compounds, not this compound itself.
Other Investigated Biological Activities (e.g., CNS activity, DNA binding)
No specific preclinical studies were found that investigate the Central Nervous System (CNS) activity or DNA binding properties of this compound.
Research on structurally different quinazoline derivatives has shown some engagement with biological targets within these domains. For instance, the DNA binding characteristics of 2-phenylpyrazolo[1,5-c]quinazoline, a related but distinct heterocyclic system, were investigated, revealing a groove binding interaction with DNA. nih.gov In the area of CNS research, certain novel 3-[5-substituted 1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-ones have been synthesized and evaluated, showing anticonvulsant and CNS depressant activities in mouse models. sigmaaldrich.com Additionally, some 5-substituted- nih.govnih.govnih.govtriazolo[4,3-a]quinazolines have been identified as potent anticonvulsants, thought to act by enhancing GABAergic neurotransmission. researchgate.net
These findings underscore the diverse biological potential of the quinazoline scaffold. However, due to the significant structural differences between these derivatives and this compound, this activity cannot be extrapolated. The specific CNS and DNA binding profiles of this compound remain to be determined through dedicated research.
Future Directions and Challenges in 2 2,5 Dichlorophenyl Quinazoline Research
The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. nih.govgrowingscience.com While many quinazoline derivatives have been extensively studied, 2-(2,5-Dichlorophenyl)quinazoline and its close analogs represent a specific chemical space with underexplored potential. Future research is poised to build upon the broader understanding of quinazolines to unlock the therapeutic promise of this particular substitution pattern. This involves a multi-pronged approach, from synthesizing more potent and selective molecules to leveraging advanced biological techniques for a deeper understanding of their function and limitations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(2,5-dichlorophenyl)quinazoline derivatives in academic settings?
- Methodology :
- Cyclization reactions : Anthranilic acid derivatives are condensed with 2,5-dichlorobenzaldehyde precursors under acidic or thermal conditions to form the quinazoline core. For example, chlorinated benzophenone intermediates (e.g., 2-amino-2',5-dichlorobenzophenone) are cyclized with urea or thiourea derivatives to yield quinazoline scaffolds .
- Substitution reactions : Post-synthetic modifications, such as nucleophilic substitution at the quinazoline C-2 or C-4 positions, introduce functional groups (e.g., methyl, carboxyl) for downstream applications. Chloromethyl derivatives (e.g., 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline) are synthesized via Friedländer-type reactions .
- Key Considerations :
- Solvent systems (e.g., DMF, ethanol) and catalysts (e.g., p-toluenesulfonic acid) influence reaction yields.
- Purity is validated via HPLC or TLC, with yields typically ranging from 60–85% depending on substituent steric effects .
Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodology :
- NMR spectroscopy : H and C NMR identify aromatic proton environments and confirm substitution patterns (e.g., upfield shifts for chlorine-adjacent protons).
- Single-crystal X-ray diffraction : Resolves bond lengths and dihedral angles between the quinazoline core and dichlorophenyl substituent. For example, crystal packing analysis reveals intermolecular hydrogen bonds stabilizing the lattice .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray diffraction | Dihedral angle: 45.2° between rings | |
| H NMR | δ 8.2–8.5 ppm (quinazoline protons) |
Advanced Research Questions
Q. How does the 2,5-dichlorophenyl substituent influence the biological activity of quinazoline derivatives?
- Methodology :
- Structure-activity relationship (SAR) studies : The electron-withdrawing chlorine atoms enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Derivatives with 2,5-dichlorophenyl groups show improved inhibitory activity against bacterial protein synthesis compared to mono-chlorinated analogs .
- Comparative assays : In vitro antimicrobial testing (e.g., MIC values) against Gram-positive and Gram-negative strains reveals potency differences linked to halogen positioning .
- Key Findings :
- 2,5-Dichlorophenyl-substituted quinazolines exhibit 4–8× higher activity than 2,4-dichloro analogs due to optimized steric alignment with target proteins .
Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound analogs?
- Methodology :
- Molecular docking : Predicts binding modes with targets (e.g., bacterial gyrase) to explain divergent inhibitory activities. For instance, substituent orientation affects hydrogen bonding with active-site residues .
- DFT calculations : Evaluates electron density distribution to correlate reactivity (e.g., electrophilicity index) with experimental IC values .
- Case Study :
- Discrepancies in antifungal activity of fluquinconazole analogs were resolved by modeling steric clashes between chlorine substituents and fungal cytochrome P450 enzymes .
Q. What strategies optimize the solubility and bioavailability of this compound in preclinical studies?
- Methodology :
- Prodrug design : Esterification of carboxyl groups (e.g., 2-quinazolinecarboxylic acid derivatives) enhances water solubility .
- Nanoparticle encapsulation : Polymeric carriers (e.g., PLGA) improve plasma half-life by reducing metabolic degradation .
- Data Table :
| Strategy | Solubility Increase | Bioavailability (F%) | Reference |
|---|---|---|---|
| Ester prodrug | 3.5× | 45% | |
| PLGA nanoparticles | 6.2× | 62% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
